molecular formula C11H13F13O2Si B3030049 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane CAS No. 85857-17-6

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane

Cat. No.: B3030049
CAS No.: 85857-17-6
M. Wt: 452.28 g/mol
InChI Key: UWZZATWXHUNWJV-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is a fluorinated organosilane compound known for its unique properties, including low surface energy and high chemical stability. This compound is widely used in various industrial applications due to its ability to impart hydrophobic and oleophobic characteristics to surfaces.

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane, also known as VDD7D2VGK2 or Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorinated alkyl silane . Its primary targets are surfaces, particularly those of substrates and nanoparticles . The compound is used to modify these surfaces to improve their properties, such as wettability and anti-adhesive behavior .

Mode of Action

The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lower the surface energy . As a result, the surface becomes superhydrophobic, with a water contact angle above 150° .

Biochemical Pathways

For example, its anti-adhesive behavior can repel both polar and non-polar substances .

Pharmacokinetics

It is miscible with alcohol, aromatic, and aliphatic hydrocarbons , which can impact its distribution and application in various environments.

Result of Action

The primary result of the compound’s action is the creation of a superhydrophobic coating on the target surface . This coating repels aqueous electrolyte solutions, protecting metallic substrates from corrosion . It also enhances the anti-adhesive behavior of the surface, repelling both polar and non-polar substances .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be stored and used in a dry, non-oxidizing environment. Additionally, the compound shows good weathering stability due to the carbon-fluorine bond , making it suitable for outdoor applications.

Biochemical Analysis

Biochemical Properties

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through hydrophobic interactions and hydrogen bonding. For instance, it can form stable complexes with proteins, altering their conformation and activity. The hydrophobic nature of this compound allows it to interact with lipid membranes, potentially affecting membrane-bound enzymes and receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in stress response and metabolic pathways. Additionally, this compound can disrupt cell signaling by interacting with membrane receptors and enzymes, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, through hydrophobic interactions and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in fatty acid metabolism, leading to altered lipid profiles in cells. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as lipid droplets and membranes, due to its hydrophobic nature. The distribution of this compound within cells can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound can affect its ability to modulate cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane can be synthesized through the reaction of perfluorooctyl iodide with methyldimethoxysilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is unique due to its specific combination of methoxy groups and fluorinated tail, which provides a balance of reactivity and hydrophobicity. Compared to its triethoxy and trichlorosilane counterparts, it offers different reactivity profiles and surface modification capabilities .

Properties

IUPAC Name

dimethoxy-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F13O2Si/c1-25-27(3,26-2)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZATWXHUNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F13O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235137
Record name Dimethoxymethyl((perfluorohexyl)ethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85857-17-6
Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85857-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxymethyl((perfluorohexyl)ethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHOXYMETHYL(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDD7D2VGK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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